Isoscutellarein Isoscutellarein Isoscutellarein is a tetrahydroxyflavone that is apigenin with an extra hydroxy group at position 8. It has a role as a metabolite. It derives from an apigenin.
Isoscutellarein, also known as 8-hydroxyapigenin, belongs to the class of organic compounds known as flavones. These are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one). Thus, isoscutellarein is considered to be a flavonoid lipid molecule. Isoscutellarein is considered to be a practically insoluble (in water) and relatively neutral molecule. Isoscutellarein participates in a number of enzymatic reactions. In particular, isoscutellarein can be biosynthesized from apigenin. Isoscutellarein can also be converted into isoscutellarein glycoside.
Brand Name: Vulcanchem
CAS No.: 41440-05-5
VCID: VC21346673
InChI: InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)12-6-10(18)13-9(17)5-11(19)14(20)15(13)21-12/h1-6,16-17,19-20H
SMILES:
Molecular Formula: C15H10O6
Molecular Weight: 286.24 g/mol

Isoscutellarein

CAS No.: 41440-05-5

Cat. No.: VC21346673

Molecular Formula: C15H10O6

Molecular Weight: 286.24 g/mol

* For research use only. Not for human or veterinary use.

Isoscutellarein - 41440-05-5

CAS No. 41440-05-5
Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
IUPAC Name 5,7,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)12-6-10(18)13-9(17)5-11(19)14(20)15(13)21-12/h1-6,16-17,19-20H
Standard InChI Key NXHQVROAKYDSNW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O)O

Chemical Structure and Properties

Isoscutellarein, also known as 8-Hydroxyapigenin or 4',5,7,8-Tetrahydroxyflavone, has the IUPAC name 5,7,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one . Its molecular formula is C₁₅H₁₀O₆ with a molecular weight of 286.24 g/mol .

Physical and Chemical Properties

The compound exhibits specific physicochemical characteristics that influence its biological activity and pharmaceutical potential. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Isoscutellarein

PropertyValue
Molecular FormulaC₁₅H₁₀O₆
Molecular Weight286.24 g/mol
Exact Mass286.04773803 g/mol
Topological Polar Surface Area (TPSA)107.00 Ų
XlogP1.40
Atomic LogP (AlogP)2.28
H-Bond Acceptor6
H-Bond Donor4
Rotatable Bonds1

The compound's moderately polar nature (as indicated by its TPSA and logP values) suggests a balance between hydrophilicity and lipophilicity, which may contribute to its bioavailability and tissue distribution .

Natural Sources

Isoscutellarein can be found in several plant species across different families. The primary natural sources identified in scientific literature include:

  • Wissadula periplocifolia (L.) C. Presl (Malvaceae)

  • Cupuaçu (Theobroma grandiflorum)

  • The liverwort Marchantia berteroana

  • Bixa orellana leaves

  • Scutellaria baicalensis (Chinese Skullcap)

The presence of isoscutellarein in these diverse plant species suggests its wide distribution in nature and potential ecological significance, possibly serving defensive or adaptive functions in these plants.

Preparation Methods

Isoscutellarein can be obtained through various methods, including extraction from natural sources and chemical synthesis.

Extraction from Natural Sources

The compound can be isolated from plants using solvent extraction techniques. For laboratory experimentation, sample solutions of isoscutellarein are typically prepared at concentrations of 10mM . When preparing stock solutions, it is recommended to select appropriate solvents based on the compound's solubility characteristics. Once prepared, these solutions should be stored in separate packages to prevent degradation from repeated freezing and thawing cycles .

Table 2: Stock Solution Preparation Guidelines

Desired ConcentrationAmount of Isoscutellarein
1 mg
1 mM3.4936 mL
5 mM0.6987 mL
10 mM0.3494 mL

Biological Activities

Isoscutellarein exhibits a range of biological activities that make it a compound of interest for various therapeutic applications.

Enzyme Inhibition Properties

One of the most significant biological activities of isoscutellarein is its ability to inhibit recombinant human aldose reductase. Research has demonstrated that isoscutellarein from Bixa orellana leaves uncompetitively inhibits this enzyme with an IC50 value of 14 μM .

Aldose reductase plays a crucial role in the polyol pathway, converting glucose to sorbitol. Enhanced activity of this enzyme results in increased accumulation of sorbitol, which has been implicated in diabetic complications, particularly diabetic cataract. Inhibition of aldose reductase is therefore considered an effective strategy to prevent or delay certain diabetic complications .

Molecular docking studies have revealed that isoscutellarein binds to the active site of aldose reductase (3RX3), specifically interacting with amino acid residues Ala-299, Leu-300, Leu-301, His-110, and Tyr-48. The docking results exhibited a binding energy of -9.15 kJ/mol .

Prevention of Sorbitol Accumulation and Lens Opacity

In experimental models mimicking hyperglycemic conditions, isoscutellarein effectively inhibited sorbitol accumulation in red blood cells. Furthermore, it demonstrated efficacy in preventing xylose-induced opacity of the lens . These findings suggest potential applications in the prevention of diabetic cataracts and possibly other diabetic complications associated with the polyol pathway.

Pharmacokinetics and ADMET Properties

Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of isoscutellarein is crucial for evaluating its potential as a therapeutic agent.

Table 3: ADMET Properties of Isoscutellarein

ParameterPredictionProbability
Human Intestinal AbsorptionPositive90.71%
Caco-2 PermeabilityPositive63.64%
Blood-Brain Barrier PenetrationNegative77.50%
Human Oral BioavailabilityNegative80.00%
Subcellular LocalizationMitochondria58.92%

Metabolism and Drug Interactions

The compound has several predicted interactions with drug-metabolizing enzymes and transporters:

  • OATP1B1 inhibitor: Positive (89.24% probability)

  • OATP1B3 inhibitor: Positive (94.80% probability)

  • MATE1 inhibitor: Positive (66.00% probability)

  • OCT2 inhibitor: Negative (97.50% probability)

  • BSEP inhibitor: Negative (71.25% probability)

  • P-glycoprotein inhibitor: Negative (86.72% probability)

  • P-glycoprotein substrate: Negative (91.82% probability)

  • CYP3A4 inhibition: Positive (69.51% probability)

  • CYP2C9 inhibition: Negative (58.23% probability)

These enzyme and transporter interactions suggest potential for drug interactions, which would need to be carefully evaluated in clinical settings.

Research Applications

Isoscutellarein has several potential research applications across multiple disciplines:

Medicinal Chemistry and Drug Development

The aldose reductase inhibitory activity of isoscutellarein makes it a promising lead compound for the development of drugs targeting diabetic complications, particularly diabetic cataracts . Its natural origin also makes it an interesting candidate for natural product-based drug discovery programs.

Biochemical Research

Comparison with Similar Compounds

Isoscutellarein belongs to a family of structurally related flavones, including scutellarein, apigenin, baicalein, and luteolin. While these compounds share a common core structure, isoscutellarein is distinguished by its specific hydroxylation pattern, particularly the presence of a hydroxyl group at the 8-position.

This unique hydroxylation pattern confers distinct chemical and biological properties to isoscutellarein compared to other flavones. The comparative analysis of these related compounds provides valuable insights into structure-activity relationships and guides the rational design of flavone-based therapeutic agents.

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